- Reusable Cobalt-Catalyzed Selective Transfer Hydrogenation of Azoarenes and NitroarenesJournal of Organic Chemistry, 2023, 88(14), 10048-10057,
Cas no 504-29-0 (2-aminopyridine)
2-aminopyridine structure
2-aminopyridine
2-aminopyridine Properties
Names and Identifiers
-
- Pyridin-2-amine
- 2-pyridylamine
- 2-Pyridinamine
- 2-Amino Pyridine
- 2-amino-pyridine
- 2-AP,2-Pyridinamine,2-Pyridylamine
- 2-pyridinylamine
- A-PYRIDYLAMINE
- o-Aminopyridine
- pyridin-2-ylamine
- 2-AP
- alpha-Aminopyridine
- alpha-Ayridylamine
- Amino-2-pyridine
- 2-Aminopyridine
- PYRIDIN-2-YLAMINE
- TIMTEC-BB SBB004394
- 1,2-dihydro-2-iminopyridine
- 2-aminoazabenzene
- 2-amino-pyridin
- AURORA KA-680
- 2APY
- 2-aminopyridine
- Pyridine, 2-amino-
- NS00010856
- .alpha.-Aminopyridine
- Mepyramine impurity C, European Pharmacopoeia (EP) Reference Standard
- InChI=1/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7
- NSC431
- A0411
- PD180348
- JGQBNAFULRKENS-UHFFFAOYSA-N
- EINECS 207-988-4
- Pyridyl amine
- F90389
- NCGC00248863-01
- AKOS000119615
- 24843-39-8
- 2-Aminopyridine, 99%
- .alpha.-Pyridylamine
- DTXSID0024505
- FT-0662050
- BDBM50013712
- pyridineamine
- aminopyridine, 2-
- AM81273
- Tox21_200880
- 2-Aminopyridine, PESTANAL(R), analytical standard
- BP-13063
- Aminopyridine
- Pyridine, amino-
- Z104472278
- Pyridin-2-amine (2-Pyridylamine)
- .alpha.-Pyridinamine
- CS-W020569
- .ALPHA.-AMINOPYRIDINE [MI]
- pyridin-2-yl-amine
- W-106097
- TENOXICAM IMPURITY A [EP IMPURITY]
- EN300-19030
- alpha-Pyridylamine
- NSC 431
- 2-Aminopyridine, >=99%
- o-Aminopyridine [UN2671] [Poison]
- pyridyl nitrogen
- MFCD00006312
- AC-907/25014346
- 2-pyridyl amine
- pyridine-2-ylamine
- aminopyridin
- 504-29-0
- NCGC00258434-01
- Amino-2 pyridine
- iminopyridine
- 2-AMINOPYRIDINE [HSDB]
- PB47078
- STR00201
- alpha-Pyridinamine
- DTXCID404505
- NSC-431
- 2-Aminopryidine
- 2-aminopyr-idine
- 2-Pyridinylnitrene
- Q2393470
- MEPYRAMINE MALEATE IMPURITY C [EP IMPURITY]
- 2-Pyridinamine-d4
- CAS-504-29-0
- amino pyridine
- W-105962
- 26445-05-6
- 2-Aminopyridine, purum, >=98.0% (NT)
- HSDB 2068
- Pyridinamine
- PIROXICAM IMPURITY A [EP IMPURITY]
- CCRIS 4747
- F1995-0206
- pyridinylamine
- CHEMBL21619
- PIROXICAM RELATED COMPOUND A, REFERENCE STANDARD
- Aminopyridines
- BCP22964
- FT-0611271
- 2-aminopyridin
- EC 207-988-4
- P17100
- UNII-WSX981HEWU
- pyridine-2-amine
- BIDD:GT0578
- WSX981HEWU
- amino-pyridine
- .beta.-Pyridylamine
- 2-AP, 2-Pyridinamine, 2-Pyridylamine
- AI3-15287
- 2-Aminopyridine,98%
- STK286012
- DB-020545
- BBL011573
- +Expand
-
- MFCD00006312
- ICSNLGPSRYBMBD-UHFFFAOYSA-N
- InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)
- C1=CC=NC(=C1)N
- 105785
Computed Properties
- 94.053098g/mol
- 0
- 0.5
- 1
- 2
- 0
- 94.053098g/mol
- 94.053098g/mol
- 38.9Ų
- 7
- 54
- 0
- 0
- 0
- 0
- 0
- 1
- 2
- 0
Experimental Properties
- Characteristic odor
- 3.25 (Air= 1)
- DANGEROUS; WHEN HEATED TO DECOMP IT EMITS HIGHLY TOXIC FUMES OF /NITROGEN OXIDES/.
- 8.00 eV
- pKa 6.82 @ 20 °C; Ka 1.51x10-7 @ 20 °C
- 1.24500
- 38.91000
- 473
- 1.5560 (estimate)
- Slightly soluble 1-5 g/100 ml at 19 º C
- 204-210 °C(lit.)
- 54-58 °C (lit.)
- 0.2±0.4 mmHg at 25°C
- Fahrenheit: 197.6 ° f < br / > Celsius: 92 ° C < br / >
- 890g/l
- Colorless leaf like or large grain crystals. It tastes delicious. Sensitive to humidity and air. It has anesthetic effect.
- Soluble in water, ethanol, benzene, ether and hot petroleum ether.
- Hygroscopic
- 6.82(at 20℃)
- 1.0308 (estimate)
2-aminopyridine Security Information
- GHS06
- US1575000
- 3
- 6.1
- S26-S36/37/39-S45-S38-S28B
- II
- II
- R25; R36/37/38
- 6.1
- T
- UN 2671 6.1/PG 2
- H301,H311,H315,H319,H335
- P261,P280,P301+P310,P305+P351+P338,P312
- dangerous
- 0-10°C
- II
- 21-25-36/37/38
- Danger
- Yes
- 6.1
- 8-21
2-aminopyridine Customs Data
- 2942000000
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-aminopyridine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:N2H4-H2O, C:108-78-1 (Co(OAc)<sub>2</sub> complex, carbon-suppor), C:Carbon, S:MeOH, 6 h, 50°C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:K2CO3, R:NH3, C:14567-23-8 (functionalized on silica), S:Dioxane, 18 h, 110°C
Reference
- A New Bis-(NHC)-P(II) Complex Supported on Magnetic Mesoporous Silica: An Efficient Pd(II) Catalyst for the Selective Buchwald-Hartwig Monoarylation of AmmoniaChemistrySelect, 2023, 8(13), e202204378,
Synthetic Circuit 3
Reaction Conditions
1.1R:CaH2, C:Ru, C:Carbon, S:96-47-9, 20 h, 100°C
Reference
- Selective reduction of nitroarenes using Ru/C and CaH2Organic & Biomolecular Chemistry, 2023, 21(1), 187-194,
Synthetic Circuit 4
Reaction Conditions
1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Reference
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous ActivationsJournal of Organic Chemistry, 2023, 88(4), 2140-2157,
Synthetic Circuit 5
Reaction Conditions
1.1R:NaBH4, C:Au (supported on ionic-liq.-functionalized cel), S:H2O, 12 min, 30°C
Reference
- Gold nanoparticles supported on ionic-liquid-functionalized cellulose (Au@CIL): A heterogeneous catalyst for the selective reduction of aromatic nitro compoundsApplied Organometallic Chemistry, 2022, 36(10), e6855,
Synthetic Circuit 6
Reaction Conditions
1.1R:NaBH4, C:Cu2+, C:1317-61-9 (guanidine-conjugated), C:1380482-63-2 (conjugated with iron oxide nanoparticles), S:EtOH, 35 min, rt
Reference
- Cu(II) immobilized on guanidine functionalized Fe3O4 magnetic substrate as a heterogeneous catalyst for selective reduction of nitroarenesJournal of the Iranian Chemical Society, 2022, 19(8), 3697-3709,
Synthetic Circuit 7
Reaction Conditions
1.1R:N2H4-H2O, C:Ni, S:H2O, S:EtOH, 60 min, rt
Reference
- Enhanced reduction of nitrobenzene derivatives using reusable Ni nanoparticles supported on multi-layered poly(1,2-phenylenediamine)-coated layered double hydroxidesCanadian Journal of Chemistry, 2022, 100(6), 412-421,
Synthetic Circuit 8
Reaction Conditions
1.1R:Me2CHOH, C:2170153-32-7, C:t-BuOK, S:PhMe, 5 min, 23°C
1.216 h, 120°C
1.216 h, 120°C
Reference
- Indirect reduction of CO2 and recycling of polymers by manganese-catalyzed transfer hydrogenation of amides, carbamates, urea derivatives and polyurethanesChemical Science, 2021, 12(31), 10590-10597,
Synthetic Circuit 9
Reaction Conditions
1.1R:N2H4, C:59787-36-9, S:EtOH, 1.5 h, 30°C
Reference
- Polar hydrogen species mediated nitroarenes selective reduction to anilines over an [FeMo]Sx catalystDalton Transactions, 2022, 51(4), 1553-1560,
Synthetic Circuit 10
Reaction Conditions
1.1R:NaBH4, C:2757870-54-3, S:H2O, 2 h, 60°C
Reference
- N,N-Chelate nickel(II) complexes bearing Schiff base ligands as efficient hydrogenation catalysts for amine synthesisJournal of Organometallic Chemistry, 2022, 959, 122187,
Synthetic Circuit 11
Reaction Conditions
1.1R:mCPBA, S:CH2Cl2, rt → 0°C; 90 min, 0-5°C
1.2R:Me2S, 30 min, 0-5°C
1.3R:NaHCO3, S:H2O
1.2R:Me2S, 30 min, 0-5°C
1.3R:NaHCO3, S:H2O
Reference
- Synthesis of trisubstituted hydroxylamines by a visible light-promoted multicomponent reactionOrganic Chemistry Frontiers, 2021, 8(21), 5982-5987,
Synthetic Circuit 12
Reaction Conditions
1.1R:K2CO3, R:NH4OH, C:2730968-46-2 (bonded to Fe3O4), 7 h, 60°C
Reference
- A new palladium complex supported on magnetic nanoparticles and applied as an catalyst in amination of aryl halides, Heck and Suzuki reactionsJournal of the Iranian Chemical Society, 2017, 14(3), 681-693,
Synthetic Circuit 13
Reaction Conditions
1.1R:H2, C:Ru (pine needle-derived char supported), S:H2O, 24 h, 100°C, 10 bar
Reference
- Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenesNew Journal of Chemistry, 2021, 45(32), 14687-14694,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1R:H2, C:Ag, S:MeCN, 16 h, 100°C, 10 bar
Reference
- Development and Application of Efficient Ag-based Hydrogenation Catalysts Prepared from Rice Husk WasteChemCatChem, 2021, 13(11), 2583-2591,
Synthetic Circuit 16
Reaction Conditions
1.1R:N2H4, S:EtOH, S:H2O, 24 h, 110°C
2.1R:NaNO2, S:H2O, S:AcOH, 30 min, 0°C; 2 h, 0°C
2.2R:Disodium carbonate, 0°C, neutralized
3.1R:Zn, C:32195-55-4, S:Benzene, 4 h, 100°C
3.2C:CuI, 20 h, 100°C
2.1R:NaNO2, S:H2O, S:AcOH, 30 min, 0°C; 2 h, 0°C
2.2R:Disodium carbonate, 0°C, neutralized
3.1R:Zn, C:32195-55-4, S:Benzene, 4 h, 100°C
3.2C:CuI, 20 h, 100°C
Reference
- Dual Reactivity of 1,2,3,4-Tetrazole: Manganese-Catalyzed Click Reaction and Denitrogenative AnnulationAngewandte Chemie, 2021, 60(1), 304-312,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1R:NaBH4, C:2506520-37-0 (core/shell Fe<sub>3</sub>O<sub>4</sub>/SiO), C:Co (core/shell Fe<sub>3</sub>O<sub>4</sub>/SiO), C:1317-61-9 (surface-bound chlorophyll Co/Ni complexes), C:Ni (core/shell Fe<sub>3</sub>O<sub>4</sub>/SiO), S:H2O, reflux
Reference
- Oxidation/ MCR domino protocol for direct transformation of methyl benzene, alcohol, and nitro compounds to the corresponding tetrazole using a three-functional redox catalytic system bearing TEMPO/Co(III)-porphyrin/ Ni(II) complexMolecular Catalysis, 2021, 499, 111311,
Synthetic Circuit 19
Reaction Conditions
1.1R:C:2570883-32-6, C:Mg, S:THF, 24 h, 60°C
Reference
- Cyclic (Alkyl)(amino)carbene Ligand-Promoted Nitro Deoxygenative Hydroboration with Chromium Catalysis: Scope, Mechanism, and ApplicationsJournal of the American Chemical Society, 2021, 143(3), 1618-1629,
Synthetic Circuit 20
Reaction Conditions
1.1C:Ni, S:H2O, S:MeOH, 5-10 min, rt
1.2R:NaBH4, 2 h, 50°C
1.2R:NaBH4, 2 h, 50°C
Reference
- Synthesis, characterization, and application of easily accessible resin-encapsulated nickel nanocatalyst for efficient reduction of functionalized nitroarenes under mild conditionsJournal of Chemical Sciences (Berlin, 2018, 130(12), 1-9,
Synthetic Circuit 21
Reaction Conditions
1.1R:Zn, R:CuSO4, S:H2O, 50 min, rt
Reference
- A novel approach towards chemoselective reduction of nitro to amineTetrahedron Letters, 2019, 60(36), 151028,
Synthetic Circuit 22
Reaction Conditions
1.1R:EtN(Pr-i)2, C:1810004-87-5, S:H2O, S:MeCN, 20 h
Reference
- Discovery and characterization of an acridine radical photoreductantNature (London, 2020, 580(7801), 76-80,
Synthetic Circuit 23
Synthetic Circuit 24
Synthetic Circuit 25
Reaction Conditions
1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa
Reference
- Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocyclesGreen Chemistry, 2020, 22(6), 1996-2010,
Synthetic Circuit 26
Synthetic Circuit 27
Reaction Conditions
1.1R:KOH, C:1919884-93-7, S:MeOH, 16 h, 110°C
Reference
- Manganese-Catalyzed One-Pot Conversion of Nitroarenes into N-Methylarylamines Using MethanolEuropean Journal of Organic Chemistry, 2020, 2020(9), 1136-1140,
2-aminopyridine Raw materials
- 5-bromopyridin-2-amine
- 2-Bromopyridine
- Pyridine, 2-nitro-
- Sulfonium, dimethyl(2-pyridinylamino)-, inner salt
- 2-(methylamino)pyridine
- 2-Iodopyridine
- 4-Methyl-N-pyridin-2-yl-benzenesulfonamide
- N-2-pyridinyl-Carbamic acid methyl ester
- 2-Methylindoline
- 2-Naphthaleneacetamide, N-2-pyridinyl-
2-aminopyridine Preparation Products
2-aminopyridine Related Literature
-
1. A time-resolved study of the photoinduced tautomerization of 2-aminopyridine and derivatives within specific 1:1 complexes with carboxylic acidsJan Konijnenberg,A. Herbert Huizer,Cyril A. G. O. Varma J. Chem. Soc. Faraday Trans. 2 1989 85 1539
-
Tlabo C. Leboho,Sandy F. van Vuuren,Joseph P. Michael,Charles B. de Koning Org. Biomol. Chem. 2014 12 307
-
Om P. S. Patel,Nitesh Kumar Nandwana,Ajay Kumar Sah,Anil Kumar Org. Biomol. Chem. 2018 16 8620
-
Haleh Sanaeishoar,Roya Nazarpour,Fouad Mohave RSC Adv. 2015 5 68571
-
Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083
-
Avik Kumar Bagdi,Sougata Santra,Kamarul Monir,Alakananda Hajra Chem. Commun. 2015 51 1555
-
Reena Kyarikwal,Bidyut Kumar Kundu,Argha Chakraborty,Suman Mukhopadhyay Mater. Chem. Front. 2022 6 2835
-
Jia-Qi Di,Mo Zhang,Yu-Xuan Chen,Jin-Xin Wang,Shan-Shan Geng,Jia-Qi Tang,Zhan-Hui Zhang Green Chem. 2021 23 1041
-
Yibiao Li,Shuo Huang,Chunshu Liao,Yan Shao,Lu Chen Org. Biomol. Chem. 2018 16 7564
-
Yibiao Li,Shuo Huang,Chunshu Liao,Yan Shao,Lu Chen Org. Biomol. Chem. 2018 16 7564